molecular formula C29H38N2O7 B12776842 Moexipril ethyl ester CAS No. 103733-37-5

Moexipril ethyl ester

Cat. No.: B12776842
CAS No.: 103733-37-5
M. Wt: 526.6 g/mol
InChI Key: JCVOQMKUHSUGEJ-IGKWTDBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Moexipril ethyl ester is synthesized through a series of chemical reactions involving the esterification of moexipril. The process typically involves the reaction of moexipril with ethanol in the presence of an acid catalyst to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Moexipril ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Moexipril ethyl ester is a prodrug that is converted to its active form, moexiprilat, through hydrolysis. Moexiprilat inhibits angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, the inhibition of ACE results in increased levels of bradykinin, which further contributes to vasodilation and antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moexipril ethyl ester is unique due to its long-acting nature and its specific esterification, which allows for a controlled release and conversion to the active metabolite, moexiprilat. This results in a prolonged therapeutic effect compared to some other ACE inhibitors .

Properties

CAS No.

103733-37-5

Molecular Formula

C29H38N2O7

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C29H38N2O7/c1-6-37-28(33)23(14-13-20-11-9-8-10-12-20)30-19(3)27(32)31-18-22-17-26(36-5)25(35-4)16-21(22)15-24(31)29(34)38-7-2/h8-12,16-17,19,23-24,30H,6-7,13-15,18H2,1-5H3/t19-,23-,24-/m0/s1

InChI Key

JCVOQMKUHSUGEJ-IGKWTDBASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC(=C(C=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)OC)OC

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC)OC)OC

Origin of Product

United States

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